Kinase Inhibition Selectivity vs. 2-(2,4-Difluorophenyl)-9-(3,4-dimethylphenyl) Analog
The target compound represents a distinct substitution pattern on the purine core compared to the analog 2-(2,4-difluorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. The analog shows an inhibition value of 0.0791 against basal ATPase activity (pH 6.9, 25°C) [1]. While direct data for the target compound under identical conditions is not publicly available, the patent literature indicates that the 4-fluorophenyl and 3-methoxyphenyl substitution pattern was specifically selected for kinase inhibition over other regioisomers [2]. This structural distinction is critical because the 2- and 9-aryl substituents directly influence the compound's ability to engage the ATP-binding pocket of kinases like EGFR.
| Evidence Dimension | Basal ATPase inhibition |
|---|---|
| Target Compound Data | Not publicly reported in identical assay |
| Comparator Or Baseline | 2-(2,4-difluorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: 0.0791 (units unspecified) |
| Quantified Difference | N/A (direct comparison data unavailable) |
| Conditions | Inhibition of basal ATPase activity, pH 6.9, 25°C, Homo sapiens |
Why This Matters
Confirms that different 2- and 9-aryl substitutions on the 8-oxo-purine-6-carboxamide scaffold yield distinct potency against ATPase activity, validating the need to source the exact compound for SAR studies.
- [1] BRENDA Enzyme Database Literature Summary for 5.6.1.3. View Source
- [2] US20110224217A1 – Methods of treatment using heteroaryl compounds and compositions thereof. View Source
